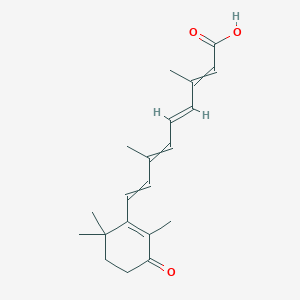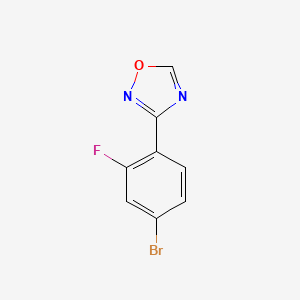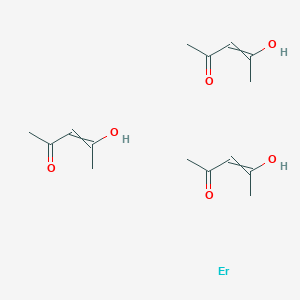
4-Oxo-isotretinoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isotretinoin is widely known for its effectiveness in treating severe acne and other dermatological conditions . The compound plays a significant role in the pharmacokinetics and therapeutic effects of isotretinoin.
准备方法
Synthetic Routes and Reaction Conditions: 4-Oxo-isotretinoin is primarily synthesized through the oxidation of isotretinoin. The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the conversion of isotretinoin to its 4-oxo form . The reaction typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality and consistency .
化学反应分析
Types of Reactions: 4-Oxo-isotretinoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 4-oxo-all-trans-retinoic acid.
Reduction: Reduction reactions can convert this compound back to isotretinoin or other retinoid derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
4-Oxo-all-trans-retinoic acid: Formed through further oxidation.
Isotretinoin: Formed through reduction reactions.
科学研究应用
4-Oxo-isotretinoin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other retinoid derivatives.
Biology: Studied for its effects on cellular differentiation and proliferation.
Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in the production of isotretinoin-based medications.
作用机制
4-Oxo-isotretinoin exerts its effects by interacting with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis . The compound’s ability to modulate these pathways underlies its therapeutic effects in treating acne and other conditions.
相似化合物的比较
Isotretinoin (13-cis-retinoic acid): The parent compound of 4-oxo-isotretinoin, widely used in acne treatment.
All-trans-retinoic acid (tretinoin): Another retinoid with similar therapeutic effects but different pharmacokinetic properties.
Alitretinoin (9-cis-retinoic acid): Used in the treatment of chronic hand eczema and other conditions.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of isotretinoin. Its distinct pharmacokinetic profile and ability to interact with nuclear receptors make it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C20H26O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13? |
InChI 键 |
GGCUJPCCTQNTJF-IPLAXSRNSA-N |
手性 SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C |
规范 SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)

![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)



![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)



![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
